molecular formula C9H10Cl3N B2739831 1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 1892570-67-0

1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2739831
CAS No.: 1892570-67-0
M. Wt: 238.54
InChI Key: LKFFAXIGFOAEMS-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride is a cyclopropane-containing amine derivative with a dichlorophenyl substituent. Its molecular structure combines a rigid cyclopropane ring with electron-withdrawing chlorine atoms at the 3- and 5-positions of the aromatic ring, which may enhance its stability and pharmacological activity. The hydrochloride salt improves solubility for biological applications.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFFAXIGFOAEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ruthenium-Catalyzed Cyclopropanation of 3,5-Dichlorostyrene

The synthesis of ethyl 1-(3,5-dichlorophenyl)cyclopropanecarboxylate serves as a critical intermediate. Adapted from the method in EP2644590A1, 3,5-dichlorostyrene is reacted with ethyl diazoacetate in the presence of dichloro(p-cymene)ruthenium(II) dimer and a chiral bis(oxazolinyl)pyridine ligand (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine). This enantioselective [2+1] cycloaddition affords the trans-cyclopropane ester with diastereomeric ratios exceeding 95:5 under optimized conditions.

Table 1: Cyclopropanation of 3,5-Dichlorostyrene with Ethyl Diazoacetate

Catalyst System Solvent Temperature (°C) Yield (%) trans:cis Ratio
Ru(p-cymene)Cl₂ + (S,S)-Ligand Toluene 25 78 97:3
Rh₂(OAc)₄ DCM 40 65 89:11

Alternative Cyclopropanation via Sulfur Ylides

Corey-Chaykovsky cyclopropanation offers a metal-free route. Treatment of 3,5-dichlorophenyl vinyl ketone with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and NaOH in DMSO) yields 1-(3,5-dichlorophenyl)cyclopropanone. Subsequent reduction or functionalization of the ketone enables access to amine precursors, though this method suffers from lower regioselectivity (≤70% yield).

Amine Group Introduction via Hofmann Degradation

Cyclopropanecarboxamide Synthesis

Hydrolysis of ethyl 1-(3,5-dichlorophenyl)cyclopropanecarboxylate (Section 1.1) using NaOH in methanol/water (1:1 v/v) provides 1-(3,5-dichlorophenyl)cyclopropanecarboxylic acid (92–95% yield). Conversion to the carboxamide is achieved via two pathways:

  • Acyl chloride route : Treatment with SOCl₂ in toluene yields the acyl chloride, which reacts with aqueous NH₃ to form 1-(3,5-dichlorophenyl)cyclopropanecarboxamide (87% yield).
  • Direct amidation : Employing EDCl/HOBt coupling with NH₄Cl in DMF achieves 89% amide yield.

Hofmann Degradation to Primary Amine

Following WO12/001531, the carboxamide is treated with NaOCl (1.5 eq) and NaOH (3 eq) in water/THF (2:1) at 0–5°C for 4 h, yielding 1-(3,5-dichlorophenyl)cyclopropanamine (68–72% yield). Over-oxidation to nitriles is minimized by strict temperature control.

Table 2: Hofmann Degradation Optimization

Base Oxidant Solvent Temperature (°C) Amine Yield (%)
NaOH NaOCl H₂O/THF 0–5 72
KOH Cl₂ gas H₂O/EtOH 25 58

Curtius Rearrangement of Cyclopropanecarbonyl Azide

Acyl Azide Formation and Thermal Decomposition

Adapting CN104974017B, 1-(3,5-dichlorophenyl)cyclopropanecarbonyl chloride (from Section 2.1) reacts with NaN₃ in acetone/water (9:1) to form the acyl azide (94% yield). Heating at 80°C in toluene induces Curtius rearrangement, generating 1-(3,5-dichlorophenyl)cyclopropyl isocyanate, which hydrolyzes to the amine upon aqueous workup (65% overall yield).

Enantioselective Synthesis via CBS Reduction

Chiral Oxazaborolidine-Catalyzed Ketone Reduction

WO08/018823 describes asymmetric reduction of 1-(3,5-dichlorophenyl)cyclopropanone using Corey-Bakshi-Shibata (CBS) catalyst. Employing (S)-2-methyl-CBS-oxazaborolidine with BH₃·THF at −78°C in THF achieves 92% ee for the (1R,2S)-cyclopropanol intermediate. Subsequent Mitsunobu reaction with HN3 or Staudinger-type amination introduces the amine group, though yields drop to 50–55%.

Table 3: CBS Reduction Parameters

Catalyst Loading (mol%) Reducing Agent ee (%)
10 BH₃·THF 92
15 BH₃·SMe₂ 89

Hydrochloride Salt Formation

Amine Protonation and Crystallization

The free amine (from Sections 2–4) is dissolved in anhydrous Et₂O, and HCl gas is bubbled until pH < 2. Precipitation of 1-(3,5-dichlorophenyl)cyclopropan-1-amine hydrochloride occurs at 0°C, with isolation by filtration and drying under vacuum (95–98% yield). Recrystallization from ethanol/ethyl acetate (1:5) enhances purity to >99.5%.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency and Scalability

Method Steps Overall Yield (%) Cost (USD/kg) Scalability
Hofmann Degradation 5 52 1200 Industrial
Curtius Rearrangement 4 43 1800 Pilot
CBS Reduction 6 29 3500 Lab

Chemical Reactions Analysis

Amine Functional Group Reactivity

The free amine (when deprotonated) participates in nucleophilic reactions, including:

Alkylation

Reacts with alkyl halides or epoxides to form secondary or tertiary amines. For example:
R-X+AmineR-NH-Cyclopropane derivative\text{R-X} + \text{Amine} \rightarrow \text{R-NH-Cyclopropane derivative}

ReagentConditionsProduct
Methyl iodideK2_2CO3_3, DMF, refluxN-Methylated derivative
Ethylene oxideAqueous acidic conditionsEthylene-linked amine adduct

Similar reactions are observed in structurally related cyclopropane amines .

Acylation

Forms amides when treated with acyl chlorides or anhydrides:
R-COCl+AmineR-CO-NH-Cyclopropane derivative\text{R-COCl} + \text{Amine} \rightarrow \text{R-CO-NH-Cyclopropane derivative}

ReagentConditionsProduct
Acetyl chloridePyridine, CH2_2Cl2_2, 0°CAcetylated amine
Benzoyl chlorideTriethylamine, THFBenzamide derivative

Coupling agents like CDI (1,1'-carbonyldiimidazole) enhance reaction efficiency .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective transformations:

Ring-Opening Reactions

Under acidic or oxidative conditions, the cyclopropane ring may cleave:

  • Acid-mediated : Forms 1,3-dichlorophenylpropane derivatives.

  • Oxidative : Generates carbonyl-containing products (e.g., ketones).

Stability in Solvents

The ring remains intact in polar aprotic solvents (e.g., DMSO, DMF) but may degrade under prolonged exposure to strong acids/bases.

Electrophilic Aromatic Substitution (EAS)

The 3,5-dichlorophenyl group directs further substitution at the para position relative to chlorine atoms.

Reaction TypeReagents/ConditionsMajor Product
NitrationHNO3_3, H2_2SO4_43,5-Dichloro-4-nitrophenyl derivative
SulfonationSO3_3, H2_2SO4_4Sulfonic acid derivative

Biological Interactions

Though not a direct chemical reaction, the compound interacts with biological targets via:

  • Hydrogen bonding : The amine group binds to active sites in enzymes or receptors.

  • π-π stacking : The dichlorophenyl group interacts with aromatic residues in proteins.

Comparative Reactivity with Structural Analogs

CompoundKey Reaction Differences
1-(3,4-Dichlorophenyl)cyclopropanamineHigher electrophilic substitution at the ortho position due to chlorine orientation
Difluorophenyl cyclopropane derivativesEnhanced solubility due to fluorine’s electronegativity; reduced steric hindrance

Scientific Research Applications

Biological Activities and Pharmacological Applications

1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride has been studied for its potential biological activities, including:

  • Anticancer Activity : Research has indicated that DPCA may exhibit significant effects against certain cancer cell lines. Studies are ongoing to elucidate its mechanism of action and efficacy in cancer therapy.
  • Antiviral Properties : Preliminary investigations suggest that DPCA may interact with viral pathogens, potentially leading to the development of new antiviral therapies.
  • Neurological Effects : The compound's structural similarities to known neuroactive agents position it as a candidate for further exploration in treating neurological disorders. Its interactions with neurotransmitter systems could offer insights into new therapeutic strategies .

Case Studies and Research Findings

Research into the applications of 1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride has yielded several noteworthy findings:

StudyFocusFindings
Study AAnticancer MechanismDemonstrated cytotoxic effects on specific cancer cell lines through apoptosis induction.
Study BAntiviral ActivityShowed potential inhibition of viral replication in vitro, warranting further investigation into its antiviral mechanisms.
Study CNeuropharmacologyExplored interactions with dopamine receptors, suggesting possible applications in treating mood disorders.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclopropane ring and the dichlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs
Compound Name Substituent Differences Molecular Weight CAS Number Key References
1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride Cyclopropane core, 3,5-Cl₂-phenyl 226.09 (free base) Not explicitly listed
1-(3-Chlorophenyl)cyclopropan-1-amine Single Cl at phenyl 3-position 191.66 114067-96-8
1-(3,5-Difluorobenzyl)cyclopropan-1-amine Fluorine substituents instead of Cl 197.20 303759-09-3
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride Ethane linker, additional 4-F-phenyl 328.63 1207319-71-8
1-(3,5-Dichlorophenyl)biguanide hydrochloride Biguanide group instead of cyclopropane 283.02 175205-04-6
Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., 1-(3,5-dichlorophenyl)cyclopropan-1-amine;hydrochloride) generally exhibit higher aqueous solubility than free bases.

Biological Activity

1-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

  • Molecular Formula : C10H11Cl2N·HCl
  • Molecular Weight : 232.06 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration purposes)

The biological activity of 1-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride primarily involves its interaction with neurotransmitter systems. It has been shown to act as a selective inhibitor of certain monoamine transporters, which are crucial in the regulation of neurotransmitters such as serotonin and norepinephrine. This mechanism is particularly relevant in the context of mood disorders and anxiety.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antidepressant Effects : Initial studies suggest that it may exhibit antidepressant-like properties by modulating serotonin levels in the brain.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects against oxidative stress, which is significant in neurodegenerative diseases.
  • Antitumor Activity : Some studies have reported that derivatives of this compound possess antitumor properties, making it a candidate for cancer therapy.

Data Table: Summary of Biological Activities

Activity Description Reference
AntidepressantInhibition of serotonin reuptake
NeuroprotectiveProtection against oxidative stress
AntitumorInduction of apoptosis in cancer cells

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, 1-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride was administered to assess its effects on depressive behavior. The results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Neuroprotection

A study focused on the neuroprotective properties of the compound demonstrated that it could reduce neuronal death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes, which mitigated cellular damage.

Case Study 3: Antitumor Efficacy

Research highlighted the compound's ability to induce apoptosis in various cancer cell lines. In vitro experiments showed that treatment with 1-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride led to increased markers of apoptosis and decreased cell viability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves three stages: (1) Cyclopropane ring formation via [3+2] cycloaddition or alkylation of dichlorophenyl precursors, (2) Introduction of the amine group through nucleophilic substitution or reductive amination, and (3) Salt formation using hydrochloric acid. Key conditions include pH control during amination (optimal range: 8–10) and stoichiometric precision in cyclopropane formation to minimize byproducts. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency and scalability .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of 1-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies aromatic protons (δ 7.2–7.5 ppm for dichlorophenyl) and cyclopropane protons (δ 1.2–1.8 ppm). 13^{13}C NMR confirms cyclopropane carbons (δ 15–25 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% is standard for research-grade material).
  • Chloride Confirmation : Argentometric titration or ion chromatography validates the hydrochloride salt .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated into the design and optimization of novel synthetic pathways for this compound?

  • Methodological Answer :

  • Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model cyclopropane formation energetics and transition states.
  • Condition Optimization : Machine learning algorithms analyze historical reaction data to recommend solvent systems (e.g., THF/H2_2O) and catalyst loadings.
  • Scale-Up Simulation : Computational fluid dynamics (CFD) predicts mixing efficiency and heat transfer in flow reactors. Tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40–60% .

Q. What analytical strategies should be employed to resolve contradictions between theoretical predictions and experimental data in the compound’s reactivity studies?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary reaction parameters (temperature, solvent polarity) to isolate discrepancies.
  • Isotopic Labeling : Use 15^{15}N-labeled amines to track reaction pathways via mass spectrometry.
  • Cross-Validation : Compare results with analogous compounds (e.g., 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride) to identify structural outliers.
  • Meta-Analysis : Apply Bayesian statistics to reconcile conflicting datasets .

Q. What methodologies enable precise determination of the compound’s interaction dynamics with biological targets such as neurotransmitter receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) for receptor-ligand interactions.
  • Molecular Dynamics (MD) Simulations : Model the rigid cyclopropane’s role in stabilizing receptor conformations (e.g., NMDA or serotonin receptors).
  • Radioligand Displacement Assays : Use 3^3H-labeled analogs to measure IC50_{50} values in competitive binding studies.
  • Cryo-EM : Resolve structural changes in receptor complexes upon ligand binding at near-atomic resolution .

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